molecular formula C17H28N4O3 B2910494 N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide CAS No. 1049398-80-2

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide

Cat. No.: B2910494
CAS No.: 1049398-80-2
M. Wt: 336.436
InChI Key: IKCUEEYFAFLJIE-UHFFFAOYSA-N
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Description

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a pyrrole ring, and a morpholine ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as the tert-butyl oxalamide and the 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine. These intermediates are then reacted under specific conditions to form the final product.

    Preparation of tert-butyl oxalamide: This can be achieved by reacting tert-butylamine with oxalyl chloride in the presence of a base such as triethylamine.

    Preparation of 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine: This involves the reaction of 1-methyl-1H-pyrrole with morpholine and an appropriate alkylating agent.

    Final coupling reaction: The two intermediates are then coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The oxalamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(tert-butyl)-N2-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide: Lacks the methyl group on the pyrrole ring.

    N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)oxalamide: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

N1-(tert-butyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of both the morpholine and pyrrole rings, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N'-tert-butyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-17(2,3)19-16(23)15(22)18-12-14(13-6-5-7-20(13)4)21-8-10-24-11-9-21/h5-7,14H,8-12H2,1-4H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCUEEYFAFLJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CC=CN1C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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